N-((E)-(2-chloro-3-((E)-(phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride
Overview
Description
“N-((E)-(2-chloro-3-((E)-(phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride” is used as a raw material in the intermediate stage of the drug Telmisartan .
Synthesis Analysis
The synthesis of anilines, which are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers, has been studied extensively . A metallaphotocatalytic chemo- and regioselective synthesis of N-alkyl anilines has been reported that uses readily available tertiary alkylamines, nitroarenes, and carboxylic acids .Chemical Reactions Analysis
Anilines are known to act as weak organic bases . They can react with acids to form salts soluble in water, including those anilines that are not very soluble in water . The reactions for making anilines, precursors of many high-value chemical products, have been studied .Scientific Research Applications
- Methods/Experimental Procedures : The compound can be synthesized through various methods, including Friedel-Crafts reactions. For example, a metal- and solvent-free synthesis of aniline-based triarylmethanes has been achieved using Brönsted acidic ionic liquid as a catalyst .
- Methods/Experimental Procedures : Researchers employ catalytic methods to achieve selective N-methylation of amines. For instance, methylation of anilines with methanol has been explored .
- Methods/Experimental Procedures : Researchers synthesize conducting polymeric hydrogels based on polyaniline (PANI) and other polymers. The incorporation of N-((E)-(2-chloro-3-((E)-(phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride enhances their conductivity and responsiveness .
Organic Synthesis and Medicinal Chemistry
N-Methylation of Amines
Conducting Polymeric Hydrogels
These applications highlight the versatility and potential impact of N-((E)-(2-chloro-3-((E)-(phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride in various scientific domains. Researchers continue to explore its properties and applications, making it an exciting compound for future studies. 🌟 .
properties
IUPAC Name |
N-[[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2.ClH/c21-20-16(14-22-18-10-3-1-4-11-18)8-7-9-17(20)15-23-19-12-5-2-6-13-19;/h1-6,10-15,22H,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKQWKQWRNVXTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CNC2=CC=CC=C2)C(=C(C1)C=NC3=CC=CC=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline;hydrochloride | |
CAS RN |
63857-00-1 | |
Record name | Benzenamine, N-[[2-chloro-3-[(phenylamino)methylene]-1-cyclohexen-1-yl]methylene]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63857-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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